molecular formula C20H21N3O2S B2487271 4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-67-8

4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2487271
CAS RN: 391226-67-8
M. Wt: 367.47
InChI Key: MCNBXDKSTRZLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to "4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide" typically involves multi-step reactions starting from suitable precursors like benzamides and thiadiazoles. For example, a related synthesis approach involves the condensation of 2-amino 5-H[1,3,4]thiadiazol with aromatic aldehydes and acetamide, facilitated by catalysts such as benzene sulphonamide dibromide (Moradivalikboni et al., 2014).

Molecular Structure Analysis

The molecular structure of similar benzamides has been elucidated using X-ray crystallography, revealing significant insights into their conformational preferences and modes of supramolecular aggregation. For instance, studies on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have shown that the fused six-membered ring adopts a half-chair conformation, demonstrating the importance of molecular geometry in determining the physical and chemical properties of these compounds (Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide" and related compounds involves interactions with various reagents and conditions, leading to diverse chemical transformations. These reactions are crucial for the synthesis of novel derivatives with potential biological activities. For example, Schiff base formation involving thiadiazole scaffolds and benzamide groups under specific conditions has been reported, highlighting the versatility of these compounds in chemical synthesis (Tiwari et al., 2017).

Scientific Research Applications

Photodynamic Therapy Applications

  • A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds, including variations with a thiadiazole moiety, have shown promising properties as photosensitizers in photodynamic therapy, with high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activity

  • Research by Jafar et al. (2017) synthesized derivatives containing a methoxy and thiadiazole group to investigate their antifungal effects against Aspergillus terreus and Aspergillus niger. The study found that some derivatives had a significant antifungal effect, particularly against Aspergillus terreus, highlighting their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Nematicidal Activity

  • Liu, Wang, Zhou, and Gan (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. Among these, certain compounds demonstrated significant nematicidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-11-10-12(2)14(4)17(13(11)3)19-22-23-20(26-19)21-18(24)15-6-8-16(25-5)9-7-15/h6-10H,1-5H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNBXDKSTRZLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.